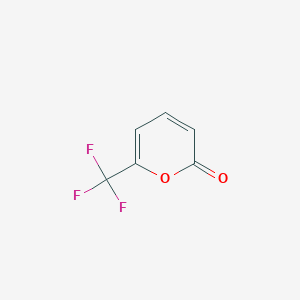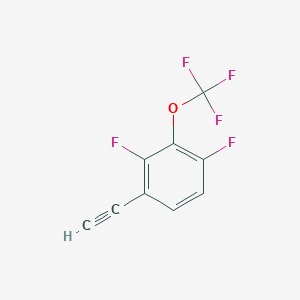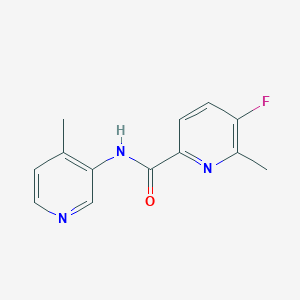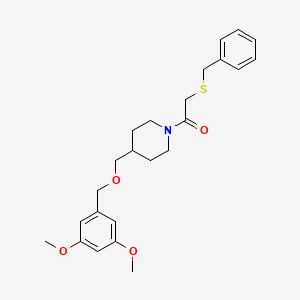
(4-((4-Chlorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-ethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has shown that compounds with quinolin-3-yl and methanone frameworks can be synthesized through various chemical reactions, including Michael addition, intramolecular nucleophilic substitution, and Diels–Alder cycloadditions. These synthetic routes provide access to variously substituted tetrahydroquinazolinone derivatives, highlighting the versatility of these chemical frameworks in organic synthesis (Dalai et al., 2006).
Potential as Antimicrobial Agents
Some derivatives synthesized from related chemical structures have demonstrated potential antimicrobial activities. For example, quinazoline derivatives have been screened for their antibacterial and antifungal activities, showing promise against various microorganisms. This suggests that compounds with similar structural frameworks might also possess valuable antimicrobial properties (Desai, Shihora, & Moradia, 2007).
Antioxidant Properties
Research into phenyl)(phenyl)methanone derivatives has revealed effective antioxidant power, indicating that similar compounds could also exhibit potent antioxidant activities. These studies are significant for the development of new antioxidants, which are crucial in combating oxidative stress related to various diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Organic Synthesis and Material Science Applications
The compound's framework has also been explored in the context of organic synthesis and material science. For example, sulfonated poly(arylene ether ketone sulfone) membranes with varying degrees of sulfonation have been synthesized for applications in fuel cells, demonstrating the utility of such compounds in developing new materials with specific electrical and chemical properties (Xu, Ma, Han, Ni, Wang, & Zhang, 2014).
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4S/c1-3-16-4-6-17(7-5-16)24(28)22-15-27-23-13-10-19(31-2)14-21(23)25(22)32(29,30)20-11-8-18(26)9-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVOMSJXHMMFDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-ethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)



![N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2395176.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2395180.png)

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)
![6-[5-(2-Fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2395186.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2395188.png)

